molecular formula C14H19N2O4P B14353079 Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate CAS No. 91156-37-5

Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate

Cat. No.: B14353079
CAS No.: 91156-37-5
M. Wt: 310.28 g/mol
InChI Key: BUVLJWFMFHPLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a phosphonate group, a benzoyl group, and a cyanomethyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diethyl phosphite with benzoyl cyanide and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diethyl phosphite+Benzoyl cyanide+AmineDiethyl [benzoyl(cyanomethyl)amino]methylphosphonate\text{Diethyl phosphite} + \text{Benzoyl cyanide} + \text{Amine} \rightarrow \text{this compound} Diethyl phosphite+Benzoyl cyanide+Amine→Diethyl [benzoyl(cyanomethyl)amino]methylphosphonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted phosphonates.

Scientific Research Applications

Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, making it a potent inhibitor of certain biochemical pathways. The cyanomethyl group can participate in nucleophilic attacks, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyanomethylphosphonate
  • Benzoyl cyanide
  • Diethyl phosphite

Uniqueness

Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike simpler phosphonates, this compound can participate in a wider range of reactions, making it valuable in both research and industrial applications.

Properties

CAS No.

91156-37-5

Molecular Formula

C14H19N2O4P

Molecular Weight

310.28 g/mol

IUPAC Name

N-(cyanomethyl)-N-(diethoxyphosphorylmethyl)benzamide

InChI

InChI=1S/C14H19N2O4P/c1-3-19-21(18,20-4-2)12-16(11-10-15)14(17)13-8-6-5-7-9-13/h5-9H,3-4,11-12H2,1-2H3

InChI Key

BUVLJWFMFHPLPQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(CC#N)C(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.